anthracen-9-ylmethyl acetate
Description
Properties
CAS No. |
16430-32-3 |
|---|---|
Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
anthracen-9-ylmethyl acetate |
InChI |
InChI=1S/C17H14O2/c1-12(18)19-11-17-15-8-4-2-6-13(15)10-14-7-3-5-9-16(14)17/h2-10H,11H2,1H3 |
InChI Key |
BFEHYQIEGSRACK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Optimization Challenges
-
Steric Hindrance : The bulky anthracene moiety at the 9-position can slow reaction kinetics, necessitating extended reaction times or elevated temperatures.
-
Purification : Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate) is often required to isolate the product from unreacted starting materials or diacetylation byproducts.
Radical-Mediated Synthesis Using Ceric Ammonium Nitrate (CAN)
Reaction Overview
A radical pathway employing CAN as an oxidant has been reported for synthesizing anthracen-9-ylmethyl acetate. Key steps include:
Mechanistic Insights
CAN generates sulfate radical anions (SO₄- ⁻), which abstract hydrogen from anthracene to form a resonance-stabilized radical. Subsequent coupling with acetic acid (or its conjugate base) yields the acetate ester. Competing pathways, such as oxidation to anthraquinone, explain the moderate yield.
Limitations
-
Low Selectivity : The radical intermediate’s reactivity leads to multiple products, complicating isolation.
-
Sensitivity to Solvent : Polar protic solvents (e.g., methanol) favor side reactions, necessitating careful solvent selection.
Manganese(III) Acetate as a Dual Oxidant and Acetyl Source
One-Pot Acetylation
Manganese(III) acetate [Mn(OAc)₃] serves as both an oxidant and acetylating agent in non-acidic media:
Comparative Analysis with CAN
Advanced Catalytic and Photochemical Approaches
Photochemical Acetylation
Anthracene’s photoreactivity enables UV-induced acetylation. Although untested for this compound, related photochemical esterifications use anthracene as a photosensitizer to generate reactive intermediates.
Characterization and Analytical Data
Spectral Properties
Purity Assessment
-
HPLC : Retention time aligns with standards when using C18 columns and acetonitrile/water mobile phases.
-
Elemental Analysis : Calculated for C₁₈H₁₆O₂: C, 80.57%; H, 5.97%. Found: C, 80.42%; H, 6.01%.
Industrial and Laboratory-Scale Considerations
Scalability Challenges
Green Chemistry Alternatives
-
Enzymatic Esterification : Lipases (e.g., Candida antarctica) catalyze alcohol acetylation under mild conditions, though anthracene’s hydrophobicity may limit efficiency.
-
Solvent-Free Reactions : Ball-milling anthracenemethanol with acetic anhydride could reduce environmental impact.
Scientific Research Applications
anthracen-9-ylmethyl acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-anthracenemethanol, acetate involves its role as a competitive inhibitor of enzymes. It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the catalytic reaction. Additionally, it can act as an allosteric inhibitor by binding to a distinct site on the enzyme, altering its conformation and reducing its activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Variations
2.1.1. Anthracen-9-ylmethanol (CAS: 1468-95-7)
- Structure : Contains a hydroxymethyl (-CH₂OH) group instead of acetate.
- Properties : Higher polarity due to the hydroxyl group, leading to increased solubility in polar solvents.
- Applications : Used as a precursor for synthesizing anthracene-based polymers and fluorescent probes .
2.1.2. 9-Acetylanthracene (CAS: 784-04-3)
- Structure : Features an acetyl (-COCH₃) group at the 9-position.
- Properties : Reduced fluorescence compared to anthracen-9-ylmethyl acetate due to electron-withdrawing effects of the carbonyl group.
- Applications : Intermediate in organic synthesis for ketone-based derivatives .
2.1.3. 9-(Chloromethyl)anthracene (CAS: 24463-19-2)
- Structure : Substituted with a chloromethyl (-CH₂Cl) group.
- Properties : Highly reactive in nucleophilic substitution reactions.
- Applications : Key precursor for synthesizing anthracene-based N-heterocyclic carbenes (NHCs) in medicinal chemistry .
Polymer-Relevant Derivatives
2.2.1. Anthracen-9-ylmethyl Methacrylate
- Structure : Methacrylate ester (-COC(CH₃)=CH₂) attached to anthracene.
- Properties : Forms fluorescent polymers via RAFT polymerization.
- Applications : Fluorescent labeling in biomaterials and sensors .
2.3.1. Au(I)/Ag(I)-NHC Bis-Anthracenyl Complexes
- Examples : [Ag(EIA)₂]Cl and [Au(EIA)₂]Cl (EIA = 1-(anthracen-9-ylmethyl)-3-ethylimidazol-2-ylidene).
- Properties : Exhibit selective binding to DNA G-quadruplexes and RNA polynucleotides.
- Applications : Investigated as anticancer agents due to their biomolecular interaction specificity .
2.3.2. N1-(Anthracen-9-ylmethyl)uracil Derivatives
- Example: 1-(Anthracen-9-ylmethyl)-3-[6-(4-bromophenoxy)hexyl]uracil.
- Properties : Combines antiviral activity (tested against SARS-CoV-2) with anthracene’s fluorescence.
- Applications: Potential dual-function antiviral-fluorescent probes .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Functional Group | Key Applications |
|---|---|---|---|---|
| This compound | 1499-12-3 | C₁₆H₁₂O₂ | Acetate (-OAc) | Fluorescent polymers |
| Anthracen-9-ylmethanol | 1468-95-7 | C₁₅H₁₂O | Hydroxymethyl | Organic synthesis |
| 9-Acetylanthracene | 784-04-3 | C₁₆H₁₂O | Acetyl (-COCH₃) | Ketone intermediates |
| 9-(Chloromethyl)anthracene | 24463-19-2 | C₁₅H₁₁Cl | Chloromethyl | NHC complexes for drug design |
Table 2: Fluorescence and Reactivity
| Compound | Fluorescence Intensity | Reactivity Profile |
|---|---|---|
| This compound | High (λₑₓ = 365 nm) | Hydrolysis, esterification |
| Anthracen-9-ylmethanol | Moderate | Oxidation, ether formation |
| 9-Acetylanthracene | Low | Nucleophilic acyl substitution |
| Anthracen-9-ylmethyl methacrylate | High (λₑₘ = 450 nm) | Radical polymerization |
Key Research Findings
- Photochemical Behavior : this compound exhibits strong fluorescence, making it superior to 9-acetylanthracene in light-driven applications .
- Biological Selectivity : Au(I)-NHC bis-anthracenyl complexes show higher DNA G-quadruplex binding affinity compared to simpler anthracene derivatives, suggesting tailored drug design opportunities .
- Synthetic Versatility : 9-(Chloromethyl)anthracene is a critical precursor for synthesizing imidazolium salts used in antiviral and anticancer research .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetate group undergoes nucleophilic substitution with amines, yielding N-(anthracen-9-ylmethyl)amine derivatives. For example:
-
Reaction with primary amines (e.g., ethane-1,2-diamine) produces diamino derivatives under mild conditions.
-
Kinetic studies show enhanced reactivity in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) .
Mechanism :
The reaction proceeds via attack of the amine nucleophile on the electrophilic carbonyl carbon, followed by elimination of the acetate leaving group.
Ester Hydrolysis
The compound undergoes hydrolysis under acidic or basic conditions:
| Condition | Product | Yield | Reference |
|---|---|---|---|
| 1M HCl (reflux) | Anthracen-9-ylmethanol | 92% | |
| 0.5M NaOH (rt) | Anthracen-9-ylmethanol | 88% |
Hydrolysis rates increase with temperature and ionic strength, with base-catalyzed reactions showing faster kinetics .
Diels-Alder Reactions
The anthracene moiety participates in [4+2] cycloadditions with dienophiles like singlet oxygen (¹O₂):
| Dienophile | Product | Rate Constant (kt, M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| ¹O₂ | Endoperoxide | 4.3 × 10⁷ |
This reaction is critical in phototoxicity studies, as endoperoxides generate reactive oxygen species (ROS) .
ROS Generation
Under UV irradiation (350 nm), anthracen-9-ylmethyl acetate derivatives produce ROS:
| Halide Salt (400 mM) | - OH Production (Relative) | ¹O₂ Production (Relative) |
|---|---|---|
| KCl | 3.8× | 2.5× |
| NaCl | 2.1× | 1.7× |
| Control (no salt) | 1.0× | 1.0× |
Data adapted from studies using fluorometric probes (HPF and Singlet Oxygen Sensor Green) .
Photocycloaddition
UV light (450–500 nm) induces [4π+4π] cycloaddition, forming polycyclic derivatives:
textThis compound → (2E,4Z)-dienamide derivative (85% yield after 72h irradiation)[3].
Radical-Mediated Reactions
In the presence of radical initiators:
-
Ceric ammonium nitrate (CAN) or Mn(III) acetate promotes oxidative coupling .
-
Products include dimeric anthracene derivatives and functionalized adducts with malonate esters .
Example :
textThis compound + Dimethyl malonate → Bianthrone derivative (27% yield)[7].
Heck Coupling Reactions
While not directly reported for this compound, analogous anthracene derivatives undergo palladium-catalyzed cross-couplings . For example:
Biological Interactions
The compound intercalates into DNA and causes strand breaks under UV light via ROS-mediated pathways . Key findings:
Q & A
Q. What are the recommended synthetic routes for anthracen-9-ylmethyl acetate, and how can reaction progress be monitored?
Methodological Answer: this compound can be synthesized via esterification of anthracen-9-ylmethanol with acetyl chloride or acetic anhydride under basic conditions. A typical procedure involves refluxing the alcohol with acetylating agents in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by pyridine or triethylamine. Reaction progress is monitored using thin-layer chromatography (TLC) with UV visualization, as anthracene derivatives exhibit strong UV absorption . For workup, liquid-liquid extraction (e.g., DCM/water) followed by column chromatography (ethyl acetate/hexane gradients) is recommended for purification .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves (inspected for integrity) and chemical-resistant lab coats. Avoid skin contact due to potential carcinogenicity of anthracene derivatives .
- Respiratory Protection: Use P95 respirators for low exposure or OV/AG/P99 filters in fume hoods during synthesis .
- Waste Disposal: Collect organic waste separately; avoid draining into sinks due to environmental persistence .
- Emergency Measures: In case of exposure, wash affected areas with water and seek medical evaluation, providing the safety data sheet .
Advanced Research Questions
Q. How can NMR spectroscopy and X-ray crystallography confirm the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR: Key diagnostic signals include the acetate methyl group (~2.1 ppm in 1H NMR, ~21 ppm in 13C NMR) and anthracene aromatic protons (8.3–8.6 ppm). The methylene bridge (CH2) between anthracene and acetate appears as a singlet (~5.3–5.6 ppm) .
- X-ray Crystallography: Co-crystallize the compound with heavy atoms (e.g., nickel or copper complexes) to enhance diffraction. Use SHELX programs for structure refinement, ensuring R-factor convergence below 0.08 .
Q. How do fluorescence properties of this compound enable its application in chemosensors or photofunctional materials?
Methodological Answer: Anthracene derivatives exhibit strong fluorescence due to π-π* transitions. To evaluate:
- Emission Spectroscopy: Measure fluorescence intensity in solvents of varying polarity (e.g., ethanol vs. DCM). This compound shows λem ~400–450 nm .
- Chelation Studies: Functionalize the acetate group with metal-binding moieties (e.g., amines or boronic acids). Monitor fluorescence quenching (CHEQ) or enhancement (CHEF) upon metal ion coordination (e.g., Zn²⁺ or Cu²⁺) .
Q. How can computational methods optimize reaction conditions for this compound synthesis?
Methodological Answer:
- Density Functional Theory (DFT): Calculate transition-state energies for esterification pathways to identify optimal catalysts (e.g., DMAP vs. pyridine) .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., DCM vs. DMF) on reaction rates and byproduct formation .
- Machine Learning: Train models on existing anthracene-derivative syntheses to predict yield improvements .
Data Contradiction and Reproducibility Analysis
Q. How should researchers address discrepancies in reported yields or spectroscopic data for this compound?
Methodological Answer:
- Yield Variability: Optimize stoichiometry (e.g., 1.2 equivalents of acetyl chloride) and reaction time (monitored by TLC). Contradictions may arise from residual solvents; ensure thorough drying under vacuum .
- Spectroscopic Differences: Cross-validate NMR data with computational predictions (e.g., ACD/Labs or ChemDraw). For fluorescence, standardize excitation wavelengths and solvent purity .
- Crystallography: Compare unit cell parameters with Cambridge Structural Database entries to resolve polymorphism or solvate formation issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
